(5E) Isomer Conformational Integrity: Structural Stereochemistry as a Determinant of Target Engagement
The target compound is synthesized with defined (5E)-exocyclic benzylidene stereochemistry, characterized by the InChI Key YCJQKTBKSKFQEJ-WEVVVXLNSA-N . In the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one series, the (5Z) isomer is thermodynamically favored under microwave irradiation conditions, while deliberate synthetic protocols are required to access the (5E) isomer [1]. The (5E) geometry alters the spatial orientation of the arylidene ring relative to the thiazolidinone core, which directly impacts the hydrogen-bonding pattern at the 2-sulfanyl and 4-carbonyl positions and influences protein-ligand docking conformations. The structurally related (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) was identified as a nanomolar DYRK1A inhibitor (IC₅₀ = 0.028 μM), with stereochemistry confirmed as a critical determinant of kinase pocket occupancy [1].
| Evidence Dimension | Exocyclic benzylidene stereochemistry (E vs. Z configuration) |
|---|---|
| Target Compound Data | (5E) configuration, confirmed by InChI Key YCJQKTBKSKFQEJ-WEVVVXLNSA-N |
| Comparator Or Baseline | Analogous (5Z) series: (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e), IC₅₀ = 0.028 μM against DYRK1A [1]; (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s), IC₅₀ = 0.033 μM against DYRK1A [1] |
| Quantified Difference | Stereoisomeric switch (E vs. Z) produces differential kinase inhibitor potency profiles; nanomolar IC₅₀ values documented for (5Z) congeners; (5E) geometry expected to yield divergent target engagement profile [1] |
| Conditions | InChI-based stereochemical assignment; DYRK1A kinase inhibition assay for comparator compounds |
Why This Matters
Procurement of the (5E) isomer ensures access to a stereochemically defined chemical space distinct from the more commonly reported (5Z) library members, enabling orthogonal screening against kinase and non-kinase targets where the (5E) geometry may confer preferential binding.
- [1] Dounay, A.B.; Anderson, M.O.; Bechle, B.M.; et al. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. ACS Med. Chem. Lett. 2021, 12, 1430-1438. View Source
